molecular formula C21H26N2O2 B7187734 N-[(1-benzylpyrrolidin-3-yl)methyl]-4-methoxy-N-methylbenzamide

N-[(1-benzylpyrrolidin-3-yl)methyl]-4-methoxy-N-methylbenzamide

Cat. No.: B7187734
M. Wt: 338.4 g/mol
InChI Key: MXJWVWSPFJFGKZ-UHFFFAOYSA-N
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Description

N-[(1-benzylpyrrolidin-3-yl)methyl]-4-methoxy-N-methylbenzamide is a complex organic compound that belongs to the class of benzamides This compound features a benzylpyrrolidine moiety linked to a methoxy-methylbenzamide structure

Properties

IUPAC Name

N-[(1-benzylpyrrolidin-3-yl)methyl]-4-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-22(21(24)19-8-10-20(25-2)11-9-19)14-18-12-13-23(16-18)15-17-6-4-3-5-7-17/h3-11,18H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJWVWSPFJFGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]-4-methoxy-N-methylbenzamide typically involves multiple steps. One common approach starts with the preparation of 1-benzyl-3-pyrrolidinone, which is then reacted with appropriate reagents to introduce the methoxy and methylbenzamide groups. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpyrrolidin-3-yl)methyl]-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(1-benzylpyrrolidin-3-yl)methyl]-4-methoxy-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1-benzylpyrrolidin-3-yl)methyl]-4-methoxy-N-methylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-benzylpyrrolidin-3-yl)methyl]-4-methoxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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